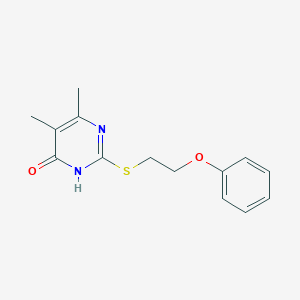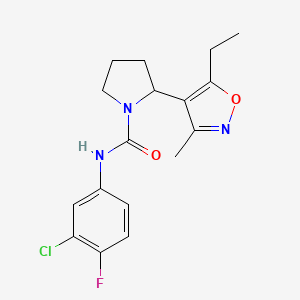
4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with dimethyl groups and a phenoxyethylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenoxyethylsulfanyl Moiety: The phenoxyethylsulfanyl group can be attached through nucleophilic substitution reactions, where a phenoxyethyl halide reacts with a thiol derivative of the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, primary amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Aminoethylsulfanyl derivatives, thioethylsulfanyl derivatives.
科学的研究の応用
4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole: Shares a similar phenoxyethylsulfanyl group but has a benzimidazole core instead of a pyrimidinone core.
4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine: Similar structure but lacks the carbonyl group present in the pyrimidinone core.
Uniqueness
4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one is unique due to its specific combination of substituents and core structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-11(2)15-14(16-13(10)17)19-9-8-18-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXGSVYINBVVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6100831.png)
![[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6100856.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6100869.png)
![N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)
![N-methyl-2-(1-methylpyrazol-4-yl)-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]ethanamine](/img/structure/B6100885.png)

![3-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B6100904.png)
![N-(2-methoxyethyl)-N-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]propan-2-amine](/img/structure/B6100905.png)
![4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid](/img/structure/B6100911.png)
![N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6100917.png)
![5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B6100923.png)
![3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B6100927.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
